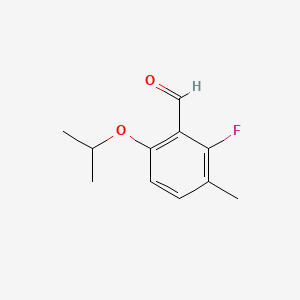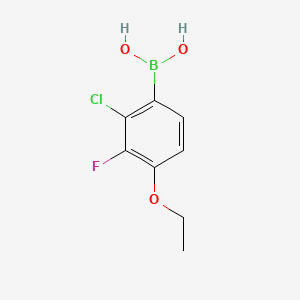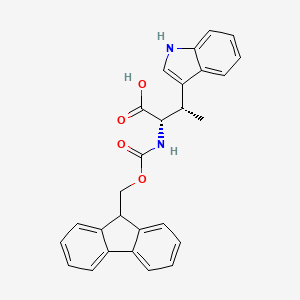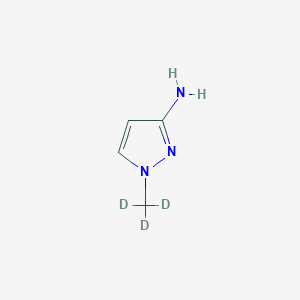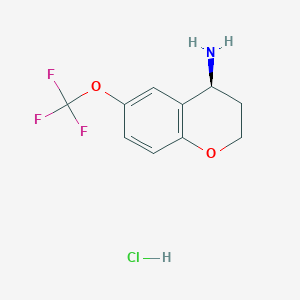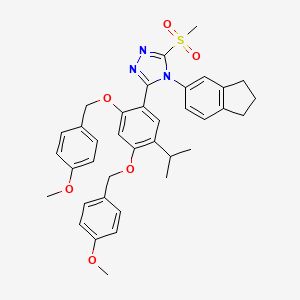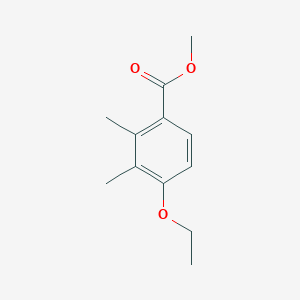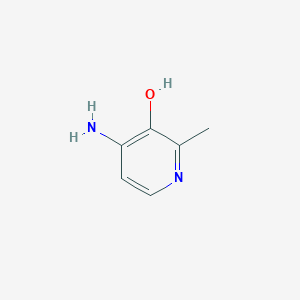
4-Amino-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methylpyridin-3-ol is a pyridine derivative with the molecular formula C6H8N2O. This compound is characterized by the presence of an amino group at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 3rd position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylpyridin-3-ol can be achieved through several methods. One common route involves the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with potassium hydroxide in methanol under pressure, followed by hydrogenation using a platinum catalyst . Another method includes the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions under alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using platinum or palladium catalysts.
Substitution: Alkaline conditions using bases like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Amino-2-methylpyridin-3-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify various biomolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Amino-2-methylpyridine: Similar structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom, making it suitable for cross-coupling reactions.
2-Amino-4-methylpyridine: Differently substituted pyridine with distinct biological activities.
Uniqueness: 4-Amino-2-methylpyridin-3-ol is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which imparts significant basicity and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
4-amino-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3,(H2,7,8) |
Clé InChI |
NXCMHUKMFSBHJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


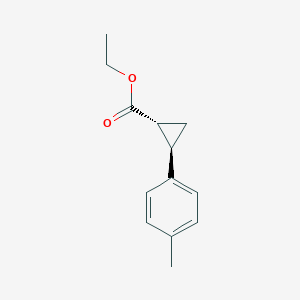
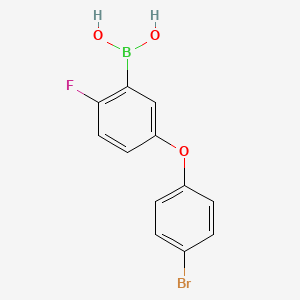
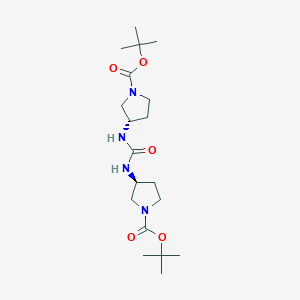
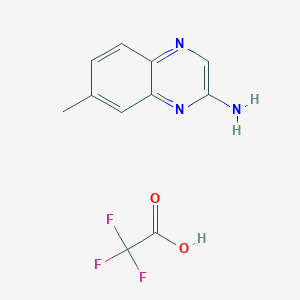

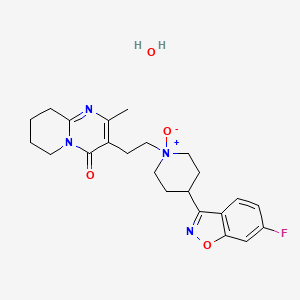
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
